3-Trifluoromethylbenzylhydrazine

描述

3-Trifluoromethylbenzylhydrazine is a compound that is related to various hydrazine derivatives, which are of interest due to their potential biological activities and applications in chemical synthesis. While the provided papers do not directly discuss 3-Trifluoromethylbenzylhydrazine, they do provide insights into the chemistry of related hydrazine compounds and their derivatives, which can be useful in understanding the properties and reactivity of 3-Trifluoromethylbenzylhydrazine.

Synthesis Analysis

The synthesis of hydrazine derivatives can involve various strategies, including condensation reactions and cyclization processes. For instance, the synthesis of a hydrazone derivative is reported through a condensation reaction of 4-chlorobenzaldehyde with a hydrazine derivative . Similarly, the synthesis of trifluoromethylated pyrazolidines, pyrazolines, and pyrazoles is achieved through a divergent reaction of β-CF3-1,3-enyne with hydrazines . These methods could potentially be adapted for the synthesis of 3-Trifluoromethylbenzylhydrazine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of hydrazine derivatives can be elucidated using techniques such as X-ray diffraction. For example, the crystal structure of a hydrazone monohydrate derivative has been determined, revealing that the molecule is nearly planar except for certain moieties . This information is valuable for understanding the three-dimensional arrangement of atoms in 3-Trifluoromethylbenzylhydrazine and predicting its potential interactions with other molecules.

Chemical Reactions Analysis

Hydrazine derivatives can participate in various chemical reactions, including cyclocondensation and nucleophilic addition. The reaction of hydrazinecarboxamides with tri/difluoroacetic anhydride leads to the formation of tri/difluoromethylated 1,2,4-triazol-5(4H)-ones , while the reaction of hydrazine with 1,2,4-oxadiazoles results in the formation of Z-oximes of 3-perfluoroalkyl-6-phenyl-2H-1,2,4-triazin-5-ones . These reactions highlight the versatility of hydrazine derivatives in forming various heterocyclic compounds, which could be relevant for the reactivity of 3-Trifluoromethylbenzylhydrazine.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazine derivatives can vary widely depending on their structure. For instance, the presence of trifluoromethyl groups can influence the electron distribution and reactivity of the molecule . The solubility, melting point, and stability of these compounds can also be affected by their molecular structure, as seen in the case of a "latent" safety-catch linker that is stable under certain conditions . These properties are important for the practical application of 3-Trifluoromethylbenzylhydrazine in chemical synthesis and other fields.

科学研究应用

Synthesis and Chemical Properties

Facile Synthesis and Biological Activities : A study by Saleem et al. (2018) highlighted the synthesis, characterization, and biological activity exploration of heterocyclic compounds, including those related to 3-trifluoromethylbenzylhydrazine. They emphasized the importance of such compounds in medicinal and diagnostic areas, providing insights into their practical applicability and potential as enzyme inhibitors for diseases like Alzheimer's and diabetes (Saleem et al., 2018).

Regioselective Synthesis of Pyrazoles : Research by Muzalevskiy et al. (2017) focused on the regioselective synthesis of 3- or 5-trifluoromethylated pyrazoles, demonstrating the influence of solvent nature on the reaction outcomes. This study contributes to understanding the chemical properties and synthesis techniques of compounds related to 3-trifluoromethylbenzylhydrazine (Muzalevskiy et al., 2017).

Antibacterial Activity of Pyrazoles : Kumar et al. (2005) explored the synthesis and antibacterial activity of new pyrazoles containing the trifluoromethyl group. Their work contributes to understanding the antimicrobial properties of these compounds, relevant to 3-trifluoromethylbenzylhydrazine (Kumar et al., 2005).

Biological and Medicinal Research

Enzyme Inhibition Studies : The work of Burkard et al. (1964) and Lightcap et al. (1996) provides insights into the enzyme inhibition properties of hydrazine analogues, including those structurally related to 3-trifluoromethylbenzylhydrazine. These studies highlight the potential for therapeutic applications, particularly in addressing enzyme-related disorders (Burkard et al., 1964); (Lightcap et al., 1996).

Anticancer and Antimicrobial Activities : Research by Bekircan et al. (2008) and Shehadi et al. (2022) explored the synthesis of compounds with potential anticancer and antimicrobial activities, providing a basis for the use of 3-trifluoromethylbenzylhydrazine in developing new therapeutic agents (Bekircan et al., 2008); (Shehadi et al., 2022).

Materials Science and Sensor Development

- Fabrication of Ga3+ Sensor Probe : The study by Hussain et al. (2018) on the development of a sensor probe based on methoxybenzylidenebenzenesulfonohydrazide highlights the application of 3-trifluoromethylbenzylhydrazine derivatives in sensor technology (Hussain et al., 2018).

安全和危害

属性

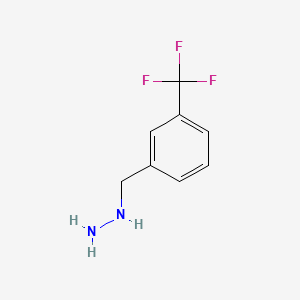

IUPAC Name |

[3-(trifluoromethyl)phenyl]methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2/c9-8(10,11)7-3-1-2-6(4-7)5-13-12/h1-4,13H,5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWJSVMVEQWKXJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344815 | |

| Record name | {[3-(Trifluoromethyl)phenyl]methyl}hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Trifluoromethylbenzylhydrazine | |

CAS RN |

51421-34-2 | |

| Record name | [[3-(Trifluoromethyl)phenyl]methyl]hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51421-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {[3-(Trifluoromethyl)phenyl]methyl}hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1330663.png)